Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Overview
Description
“Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 858022-64-7 . It has a molecular weight of 205.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “this compound” and its InChI Code is "1S/C12H15NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7H,2-5,13H2,1H3" .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 205.26 .Scientific Research Applications
Synthetic Methodologies
A notable application of similar tetrahydronaphthalene derivatives is in synthetic organic chemistry, where they serve as key intermediates in the synthesis of complex molecules. For instance, Göksu et al. (2003) developed a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, demonstrating the utility of these compounds in synthesizing biologically active molecules (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Another study by Göksu et al. (2006) presented an alternative synthesis of the dopaminergic drug 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, highlighting the pharmaceutical relevance of these compounds (Göksu, SeÇen, & Sütbeyaz, 2006).
Biological Activities
Hamdy et al. (2013) reported the synthesis, tumor inhibitory, and antioxidant activities of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives. This study suggests the potential of tetrahydronaphthalene derivatives in developing therapeutic agents with antioxidant and anticancer properties (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Material Science and Enzymatic Studies
In material science and enzymatic studies, Li, Rantapaju, & Kanerva (2011) explored the kinetic resolution of cyclic quaternary α-amino esters using Candida antarctica lipase B. This research underscores the significance of tetrahydronaphthalene derivatives in enantioselective synthesis, which is crucial for creating substances with specific optical activities (Li, Rantapaju, & Kanerva, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7H,2-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPONDHXJAVTEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCCCC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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